2-Azido-3-methylnaphtho(1,2-d)imidazole

Description

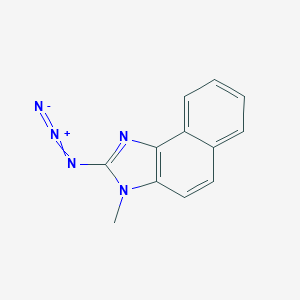

2-Azido-3-methylnaphtho(1,2-d)imidazole is a heterocyclic compound featuring a naphthoimidazole core fused with a benzene ring and substituted with an azide (-N₃) group at position 2 and a methyl (-CH₃) group at position 2.

This compound’s dual functionality positions it as a candidate for theranostic applications, combining therapeutic and diagnostic roles, as seen in related naphthoimidazole systems .

Properties

CAS No. |

1516-71-8 |

|---|---|

Molecular Formula |

C12H9N5 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-azido-3-methylbenzo[e]benzimidazole |

InChI |

InChI=1S/C12H9N5/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)14-12(17)15-16-13/h2-7H,1H3 |

InChI Key |

NXDIFTHOTABWBY-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)N=C1N=[N+]=[N-] |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)N=C1N=[N+]=[N-] |

Other CAS No. |

1516-71-8 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Click Chemistry

The azido group in 2-Azido-3-methylnaphtho(1,2-d)imidazole makes it an excellent candidate for click chemistry reactions, particularly in the synthesis of complex organic molecules. Click chemistry allows for the rapid assembly of molecular architectures through simple and efficient reactions, such as the azide-alkyne cycloaddition. This reaction is highly selective and proceeds under mild conditions, making it suitable for synthesizing functionalized materials and bioconjugates .

Synthesis of Heterocycles

The compound can also serve as a precursor for the synthesis of various heterocyclic compounds. For instance, it can be transformed into imidazole derivatives that are essential scaffolds in medicinal chemistry. The versatility of the azido group allows for further functionalization, leading to a diverse array of products with potential biological activities .

Medicinal Chemistry

Anticancer Activity

Research indicates that naphthoimidazoles, including this compound, exhibit cytotoxic properties against cancer cell lines. Studies have shown that these compounds can induce apoptosis selectively in tumor cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Antimicrobial Properties

The imidazole moiety is known for its antimicrobial activity. Compounds containing imidazole rings have been explored as potential antifungal and antibacterial agents. The incorporation of the azido group may enhance this activity by increasing the compound's reactivity and ability to form covalent bonds with biological targets .

Materials Science

Photopolymerization Initiators

The compound can act as a photoinitiator in light-sensitive compositions used in polymerization processes. Its azido group can generate free radicals upon exposure to light, facilitating the polymerization of various monomers. This application is particularly relevant in the development of coatings, adhesives, and other polymer-based materials .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Click Chemistry | Efficient synthesis of complex molecules |

| Heterocycle Synthesis | Versatile precursor for drug development | |

| Medicinal Chemistry | Anticancer Activity | Selective cytotoxicity against cancer cells |

| Antimicrobial Properties | Potential to combat infections | |

| Materials Science | Photopolymerization Initiators | Enhances polymerization efficiency |

Case Studies

-

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various naphthoimidazoles on human cancer cell lines. Results indicated that this compound showed significant activity against breast cancer cells, with an IC50 value indicating potent efficacy . -

Synthesis of Functionalized Imidazoles

Research demonstrated that this compound could be utilized as a starting material for synthesizing functionalized imidazoles through regioselective reactions under mild conditions. The resulting compounds exhibited promising biological activities .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Analysis

Core Structure Influence

- Naphthoimidazoles (e.g., 2-Azido-3-methylnaphtho(1,2-d)imidazole) : The fused naphthalene-imidazole system enhances π-conjugation, enabling fluorescence properties critical for imaging applications. This core is smaller than phenanthroimidazole but larger than acenaphthoimidazole, balancing steric effects and electronic delocalization .

- However, larger cores may reduce solubility .

- Acenaphthoimidazoles : The bicyclic acenaphthene core offers intermediate π-stacking capacity, often modified with hydrazone moieties for targeted cytotoxicity .

Substituent Effects

- Azide Group : Unique to this compound, this group enables bioorthogonal reactions (e.g., CuAAC click chemistry) for drug delivery or probe tagging, a feature absent in methylthio- or hydrazone-substituted analogs .

- Methyl Group : The C3 methyl substituent likely improves membrane permeability compared to polar groups (e.g., hydroxy or methoxy) in other naphthoimidazoles, akin to methylthio modifications in .

Q & A

Q. What are the established synthetic methodologies for 2-Azido-3-methylnaphtho(1,2-d)imidazole?

The synthesis of imidazole derivatives often employs palladium-catalyzed C-H functionalization or multi-step substitution reactions. For example, substituted imidazoles can be synthesized via cyclocondensation of aldehydes, ammonium acetate, and nitroalkanes under acidic conditions, yielding tri-substituted imidazoles with varying aryl groups . Recent advancements in palladium-catalyzed isocyanide insertion enable selective C(sp²)-H functionalization at the C2 and C4 positions of imidazole cores, forming fused indenoimidazole derivatives. This method uses Pd(OAc)₂ as a catalyst, Cu(OAc)₂ as an oxidant, and DMF as a solvent at 100°C for 24 hours, achieving yields up to 85% .

Q. How can researchers validate the structural integrity of this compound?

Structural validation typically combines spectroscopic and crystallographic techniques:

- NMR Spectroscopy : - and -NMR identify substituent positions and confirm azido group integration.

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and spatial arrangement, critical for confirming fused naphthoimidazole systems.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and functional group stability under synthetic conditions. Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can palladium-catalyzed C-H functionalization be optimized for synthesizing derivatives with enhanced bioactivity?

Optimization involves:

- Catalyst Screening : Testing Pd(II)/Pd(0) complexes (e.g., PdCl₂, Pd(PPh₃)₄) to balance reactivity and selectivity.

- Solvent and Additives : Polar aprotic solvents (DMF, DMSO) and oxidants (Cu(OAc)₂, Ag₂CO₃) improve yields by stabilizing intermediates.

- Substrate Scope Expansion : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) to the imidazole core modulates reactivity. For instance, isocyanide insertion under Pd catalysis allows access to indenoimidazoles, which show promise in medicinal chemistry .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor agonism) and protocols.

- Stability Profiling : Assess compound degradation in buffer/DMSO via HPLC over 24–72 hours.

- Metabolite Screening : Identify active/inactive metabolites using LC-MS. For example, naphthoimidazole-based thrombopoietin mimics showed variable agonist activity due to metabolite interference in early studies .

Q. What strategies improve aqueous solubility of this compound without compromising pharmacological activity?

- Structural Modifications : Introduce polar groups (e.g., sulfonate, PEG chains) at non-critical positions.

- Prodrug Design : Mask azido groups with hydrolyzable esters or carbamates.

- Co-Crystallization : Use co-solvents (cyclodextrins, surfactants) to enhance solubility. For instance, fluorinated analogs of naphthoimidazoles demonstrated improved solubility while maintaining receptor-binding affinity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.